molecular formula C31H39N5O5 B135324 Ergocornine CAS No. 564-36-3

Ergocornine

Cat. No.: B135324
CAS No.: 564-36-3
M. Wt: 561.7 g/mol
InChI Key: UJYGDMFEEDNVBF-UHFFFAOYSA-N
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Description

Ergocornine is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is a natural product derived from fungi, specifically from the genus Claviceps. This compound is known for its role as a dopamine receptor agonist and has been studied for its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergocornine can be synthesized through various chemical routes. One common method involves the use of lysergic acid as a starting material. The synthesis typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound often involves the cultivation of Claviceps fungi on suitable substrates. The fungi produce ergot alkaloids, including this compound, which can then be extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Ergocornine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product purity .

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Ergocornine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of ergot alkaloids. In biology, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, it has been investigated for its role in treating neurological disorders and as a potential treatment for conditions such as Parkinson’s disease . In industry, this compound is used in the production of pharmaceuticals and as a research tool for studying receptor interactions .

Mechanism of Action

Ergocornine exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation, motor control, and cognitive function . The molecular targets of this compound include dopamine receptors, serotonin receptors, and adrenergic receptors, which are involved in its pharmacological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYGDMFEEDNVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971841
Record name N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-36-3
Record name Ergocornine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Ergocornine's primary mechanism of action?

A1: this compound primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through this compound's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]

Q2: Can you elaborate on the downstream effects of this compound's prolactin inhibition?

A2: Inhibition of prolactin by this compound leads to a cascade of effects, most notably on the female reproductive system. These include:

  • Interruption of Luteal Function: this compound administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]
  • Blockage of Ovulation: Studies in rats have shown that this compound can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]
  • Suppression of Lactation: this compound effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]
  • Regression of Mammary Tumors: this compound has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, mass spectrometry has been extensively used to characterize this compound and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for this compound, providing valuable information for its detection and analysis. [, ]

Q5: How stable is this compound under different conditions?

A5: this compound's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.

Q6: How does this compound's structure relate to its activity?

A7: this compound belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]

Q7: Are there any analytical methods used to quantify this compound?

A7: Yes, several analytical techniques are available to quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify this compound in various matrices. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for this compound determination, especially in complex biological samples. [, ]

Q8: What are the key pharmacokinetic properties of this compound?

A10: Although detailed pharmacokinetic data on this compound is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.

Q9: Has this compound been evaluated in clinical trials?

A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored this compound's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []

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